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molecular formula C5H10I2 B146698 1,5-Diiodopentane CAS No. 628-77-3

1,5-Diiodopentane

Cat. No. B146698
M. Wt: 323.94 g/mol
InChI Key: IAEOYUUPFYJXHN-UHFFFAOYSA-N
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Patent
US07091234B2

Procedure details

A solution of oxindole (25 g, 0.19 mol) in anhydrous tetrahydrofuran (800 cm3) was cooled to −20° C., then n-butyllithium (2.5M in hexanes, 152 cm3, 0.38 mol) was added slowly followed by N,N,N′,N′-tetramethylethylenediamine (51 cm3, 0.38 mol,). After 15 min. 1,5-diiodopentane (174 g, 0.54 mol) was added slowly and the mixture was allowed to warm to room temperature. After stirring for 16 h. saturated aqueous ammonium chloride solution (1 L) and EtOAc (1 L) were added. After 15 min., the layers were separated and the aqueous phase was extracted with EtOAc (×2). The combined organic layers were extracted with hydrochloric acid (1N), then washed with brine (500 cm3), dried (MgSO4), and concentrated to obtain an oil. The oil was triturated with hexane (200 cm3) and benzene (20 cm3). The precipitate was collected and dried in vacuo to obtain the subtitled compound (26.3 g, 69.6%) as colorless crystals: mp 110–114° C.; 1H NMR (DMSO-d6) δ 1.67 (m, 10H), 6.84 (d, 1H, J=8 Hz), 6.94 (t, 1H, J=8 Hz), 7.17 (t, 1H, J=8 Hz), 7.44 (d, 1H, J=8 Hz), 10.3 (s, 1H).
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
800 mL
Type
solvent
Reaction Step One
Quantity
152 mL
Type
reactant
Reaction Step Two
Quantity
51 mL
Type
reactant
Reaction Step Three
Quantity
174 g
Type
reactant
Reaction Step Four
Quantity
1 L
Type
reactant
Reaction Step Five
Name
Quantity
1 L
Type
solvent
Reaction Step Five
Yield
69.6%

Identifiers

REACTION_CXSMILES
[NH:1]1[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[CH2:3][C:2]1=[O:10].C([Li])CCC.CN(C)CCN(C)C.I[CH2:25][CH2:26][CH2:27][CH2:28][CH2:29]I.[Cl-].[NH4+]>O1CCCC1.CCOC(C)=O>[NH:1]1[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[C:3]2([CH2:29][CH2:28][CH2:27][CH2:26][CH2:25]2)[C:2]1=[O:10] |f:4.5|

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
N1C(CC2=CC=CC=C12)=O
Name
Quantity
800 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
152 mL
Type
reactant
Smiles
C(CCC)[Li]
Step Three
Name
Quantity
51 mL
Type
reactant
Smiles
CN(CCN(C)C)C
Step Four
Name
Quantity
174 g
Type
reactant
Smiles
ICCCCCI
Step Five
Name
Quantity
1 L
Type
reactant
Smiles
[Cl-].[NH4+]
Name
Quantity
1 L
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were added
WAIT
Type
WAIT
Details
After 15 min.
Duration
15 min
CUSTOM
Type
CUSTOM
Details
the layers were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase was extracted with EtOAc (×2)
EXTRACTION
Type
EXTRACTION
Details
The combined organic layers were extracted with hydrochloric acid (1N)
WASH
Type
WASH
Details
washed with brine (500 cm3)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to obtain an oil
CUSTOM
Type
CUSTOM
Details
The oil was triturated with hexane (200 cm3) and benzene (20 cm3)
CUSTOM
Type
CUSTOM
Details
The precipitate was collected
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
N1C(C2(C3=CC=CC=C13)CCCCC2)=O
Measurements
Type Value Analysis
AMOUNT: MASS 26.3 g
YIELD: PERCENTYIELD 69.6%
YIELD: CALCULATEDPERCENTYIELD 68.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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